

Technical Support Center: N-Formyl-Met-Phe-Met (fMLP) Experiments

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *N-Formyl-Met-Phe-Met*

Cat. No.: *B1506455*

[Get Quote](#)

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for **N-Formyl-Met-Phe-Met (fMLP)** experimental workflows. As a potent chemoattractant and activator of phagocytic leukocytes, fMLP is a critical tool in immunology and drug discovery. However, its use can be accompanied by frustratingly inconsistent results. This guide is designed to function as a dedicated application scientist, providing in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you achieve reliable and reproducible data.

Troubleshooting Guide: Diagnosing Inconsistent fMLP Results

This section addresses common problems encountered during fMLP experiments. Each issue is broken down by symptom, potential causes, and actionable solutions.

Symptom 1: Low or No Cellular Response to fMLP

You've added fMLP to your cells (e.g., neutrophils, monocytes, or an FPR1-expressing cell line), but the expected response—such as calcium mobilization, chemotaxis, or enzyme release—is minimal or absent.

Potential Causes & Recommended Solutions

Potential Cause	Scientific Rationale & Recommended Solutions
fMLP Degradation or Inactivity	<p>The N-formyl group and the methionine residue in fMLP are critical for its activity but are susceptible to oxidation and hydrolysis.[1]</p> <p>Improper storage or handling can quickly render the peptide inactive.Solutions:1. Prepare Fresh Aliquots: fMLP is typically dissolved in a solvent like DMSO to create a high-concentration stock. [1][2] This stock should be aliquoted into small, single-use volumes and stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[3] Avoid repeated freeze-thaw cycles.2. Verify Stock Solution: If results are consistently poor, prepare a fresh stock solution from a new vial of powdered fMLP. Ensure the powder has been stored correctly, protected from moisture.[3]3. Use Oxygen-Free Buffers for Dilution: When making working solutions, use buffers prepared with oxygen-free water to minimize oxidation of the methionine residue.[1]</p>
Low Receptor (FPR1) Expression	<p>The cellular response is directly proportional to the number of available Formyl Peptide Receptor 1 (FPR1) sites on the cell surface.[4]</p> <p>Cell lines can lose receptor expression over time, especially at high passage numbers.[5][6] [7][8]Solutions:1. Check Passage Number: Use cells within a validated, low passage number range. For many cell lines, this is typically below passage 20-25.[8] Establish a master and working cell bank system to ensure consistency. [8]2. Confirm Receptor Expression: Periodically validate FPR1 expression using methods like flow cytometry with a fluorescently-labeled anti-FPR1 antibody or a labeled fMLP analog.3.</p>

Consider Pro-inflammatory Priming: In some cell types, like neutrophils, pre-treatment with pro-inflammatory mediators such as TNF- α can upregulate FPR1 expression at the cell surface.

[4][9]

Receptor Desensitization or Internalization

Upon binding fMLP, FPR1 rapidly desensitizes and is internalized from the cell surface, a process that can begin within 30 seconds.[4][10]

If cells are inadvertently exposed to fMLP or other agonists before the experiment, or if the assay duration is too long, the receptors may no longer be available to respond. Solutions: 1.

Ensure a "Resting" State: For primary cells like neutrophils, careful isolation at low temperatures (4°C) with LPS-free reagents is critical to prevent premature activation.[11] 2. Optimize

Serum Starvation: For cell lines, serum starvation (e.g., 2-4 hours in serum-free or low-serum media) before the assay is crucial to reduce basal signaling and ensure receptors are in a responsive state.[12][13] 3. Time-Course Experiments: Run a time-course experiment to determine the optimal stimulation time for your specific assay. Downstream responses like calcium flux are very rapid (seconds to minutes), while chemotaxis occurs over a longer period (30-90 minutes).[11]

Suboptimal Assay Buffer Conditions

The composition of your assay buffer can significantly impact cell health and signaling. Divalent cations like Ca²⁺ and Mg²⁺ are essential cofactors for many downstream signaling enzymes. Solutions: 1. Use a Complete Buffer: Ensure your assay buffer (e.g., HBSS) is supplemented with physiological concentrations of calcium and magnesium. 2. Maintain pH: Buffer the solution with HEPES to maintain a

stable physiological pH (7.2-7.4) throughout the experiment.

Symptom 2: High Well-to-Well or Experiment-to-Experiment Variability

Your data shows significant scatter, making it difficult to draw firm conclusions. The EC₅₀ values shift between runs, or the maximum response varies unpredictably.

Potential Causes & Recommended Solutions

Potential Cause	Scientific Rationale & Recommended Solutions
<p>Inconsistent Cell Health & Density</p>	<p>Cells that are unhealthy, overly confluent, or seeded at inconsistent densities will respond differently to stimuli.^{[5][8]}Solutions:1. Standardize Seeding Density: Always use a hemocytometer or automated cell counter to ensure the same number of viable cells is seeded for every experiment. Create a standard operating procedure (SOP) for cell plating.2. Monitor Viability: Perform a viability check (e.g., Trypan Blue exclusion) before each experiment. Aim for >95% viability.3. Maintain a Consistent Culture Schedule: Subculture cells at the same confluency each time to avoid stress from overgrowth and maintain a consistent growth phase.</p>
<p>Solvent (DMSO) Effects</p>	<p>fMLP is often dissolved in DMSO. While generally safe at low concentrations, DMSO can have biological effects, and inconsistent final concentrations can introduce variability.^[14]Solutions:1. Standardize Final DMSO Concentration: Ensure that the final concentration of DMSO is identical across all wells, including the vehicle control. A final concentration of $\leq 0.1\%$ is recommended for most cell-based assays.^[14]2. Prepare a Master Mix: When preparing your fMLP dilution series, first dilute the highest concentration of fMLP in assay buffer. Then, perform serial dilutions from this solution. This ensures the DMSO concentration remains constant throughout the dose-response curve.</p>
<p>Pipetting Inaccuracy</p>	<p>Small volumes of concentrated fMLP are often used, making assays highly sensitive to pipetting errors, especially during serial</p>

dilutions. Solutions: 1. Use Calibrated Pipettes: Regularly calibrate and service all pipettes. 2. Avoid Small Volumes: Whenever possible, avoid pipetting volumes less than 2 μL . It is better to perform an intermediate dilution step to work with larger, more accurate volumes. 3. Reverse Pipetting: For viscous solutions or when dispensing small volumes, use the reverse pipetting technique to improve accuracy.

Edge Effects in Microplates

Wells on the perimeter of a microplate are more susceptible to temperature fluctuations and evaporation, which can alter cell behavior and reagent concentration. Solutions: 1. Avoid Outer Wells: Do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile water or PBS to create a humidity barrier. 2. Ensure Proper Incubation: Use a humidified incubator and allow plates to equilibrate to the correct temperature before adding cells and reagents.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for fMLP and how should I prepare the stock solution?

A1: The recommended solvent for fMLP is anhydrous Dimethyl Sulfoxide (DMSO).^{[1][2]} To prepare a stock solution (e.g., 10 mM), carefully weigh the powdered fMLP and dissolve it in the appropriate volume of fresh, high-quality DMSO. Gentle vortexing or sonication may be required.^[1] This stock solution should be immediately divided into single-use aliquots and stored at -80°C .^[3] Moisture-contaminated DMSO can reduce solubility.^[2]

Q2: What concentration range of fMLP should I use?

A2: The optimal concentration depends heavily on the cell type and the specific response being measured. Different cellular functions are triggered by different concentrations of fMLP.^[10]

- Chemotaxis: Typically induced by low, sub-nanomolar to nanomolar concentrations (e.g., 1-100 nM).[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Calcium Mobilization & Superoxide Production: Often require higher nanomolar to micromolar concentrations (e.g., 100 nM - 10 μ M).[\[10\]](#)[\[18\]](#)[\[19\]](#) It is essential to perform a full dose-response curve (e.g., from 10^{-11} M to 10^{-5} M) to determine the optimal concentration range for your specific experimental system.

Q3: Why is serum starvation necessary before stimulating cells with fMLP?

A3: Serum contains numerous growth factors and other signaling molecules that can activate intracellular pathways, leading to high background noise and desensitization of G-protein coupled receptors like FPR1. Removing serum for a few hours before the experiment quiets these pathways, reduces basal receptor activity, and allows for a more robust and specific response to fMLP.[\[12\]](#)[\[13\]](#)

Q4: My negative control (vehicle only) shows a high response. What could be the cause?

A4: A high response in the vehicle control (e.g., buffer + 0.1% DMSO) often points to premature cell activation.

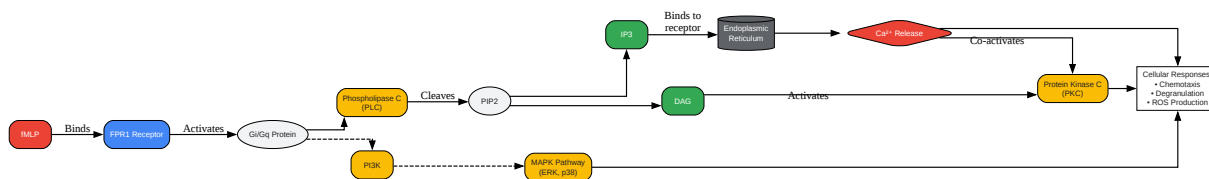
- Primary Cell Isolation: For neutrophils or monocytes, the isolation procedure may be too harsh. Ensure all steps are performed at 4°C, centrifugation is gentle, and all reagents are endotoxin-free.[\[11\]](#)
- Cell Culture Stress: For cell lines, issues like over-confluency, high passage number, or microbial contamination can lead to spontaneous activation.
- Mechanical Stress: Vigorous pipetting or agitation of cells just before or during the assay can cause mechanical activation.[\[20\]](#)

Visualizing the fMLP Signaling Pathway and Workflow

Understanding the underlying biology and the experimental sequence is key to troubleshooting.

fMLP Signaling Cascade via FPR1

Binding of fMLP to its G-protein coupled receptor, FPR1, initiates a cascade of intracellular events leading to diverse cellular functions.[4][9]

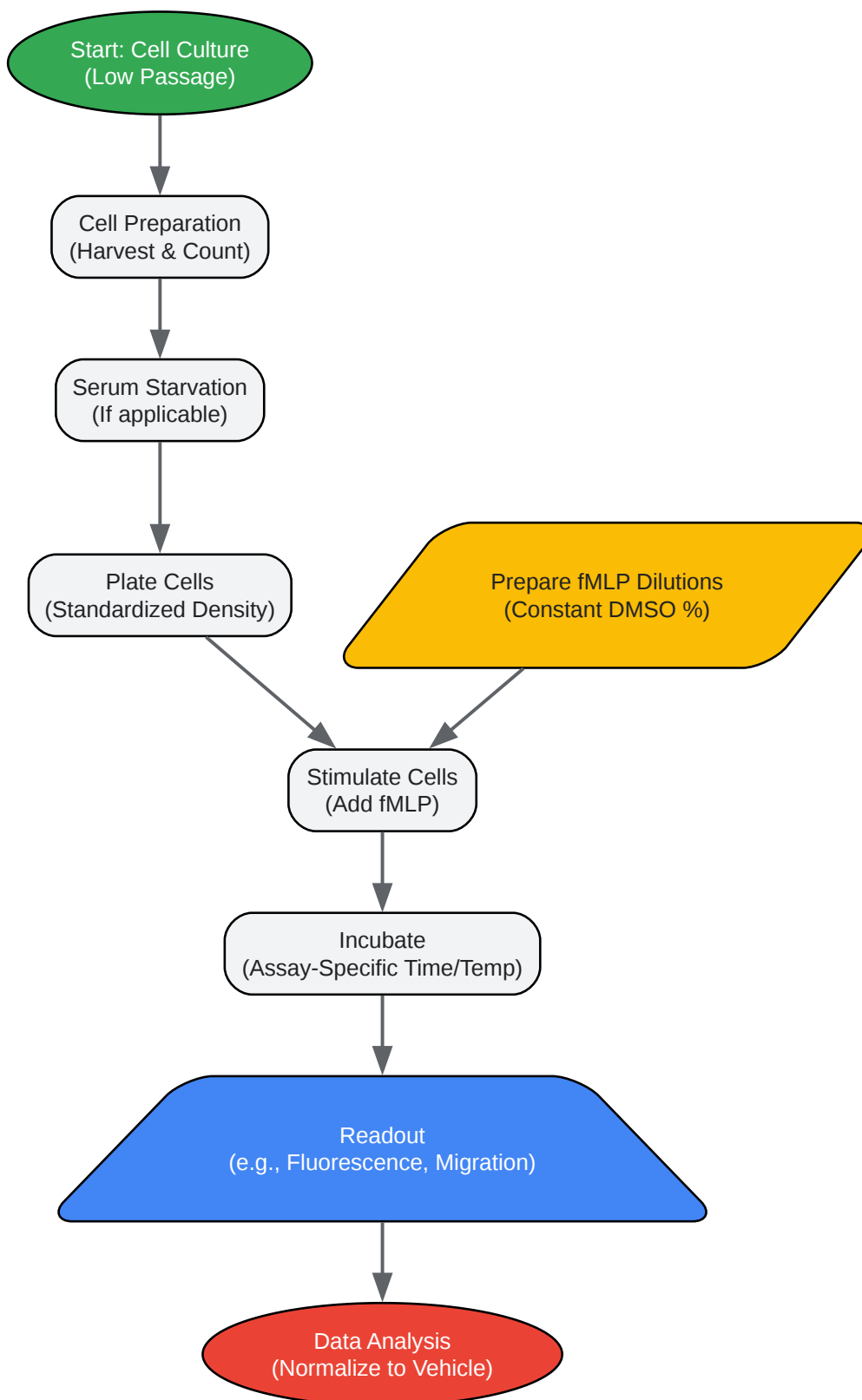


[Click to download full resolution via product page](#)

Caption: fMLP binds to FPR1, activating G-proteins and downstream signaling.

Standard Experimental Workflow

A logical and consistent workflow is essential for reproducible results.



[Click to download full resolution via product page](#)

Caption: A standardized workflow for fMLP experiments minimizes variability.

Key Experimental Protocols

Protocol 1: fMLP-Induced Calcium Mobilization Assay

This protocol measures the rapid increase in intracellular calcium following FPR1 activation, a hallmark of fMLP signaling.[\[21\]](#)

Materials:

- Cells expressing FPR1 (e.g., HL-60, THP-1, or primary neutrophils)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
- Anhydrous DMSO
- Pluronic F-127 (for aiding dye solubilization)
- Assay Buffer: HBSS with Ca^{2+} , Mg^{2+} , and 20 mM HEPES, pH 7.4
- fMLP powder
- Ionomycin (positive control)
- EGTA (negative control)
- Black, clear-bottom 96-well or 384-well microplate
- Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR)

Procedure:

- Cell Preparation: Harvest cells, check viability, and resuspend in Assay Buffer at a concentration of 1×10^6 cells/mL.
- Dye Loading:
 - Prepare the dye loading solution. For Fluo-4 AM, mix equal volumes of 4 mM Fluo-4 AM in DMSO and 20% (w/v) Pluronic F-127.

- Add the dye mix to the cell suspension to achieve a final concentration of 2 μM Fluo-4 AM.
- Incubate for 30-45 minutes at 37°C in the dark.
- Washing: Centrifuge the cells gently (300 x g, 5 min) and wash twice with warm Assay Buffer to remove extracellular dye.
- Plating: Resuspend the washed cells in Assay Buffer to the desired final density (e.g., 5 x 10⁵ cells/mL) and plate them into the microplate.
- Equilibration: Allow the plate to equilibrate at 37°C for 15-30 minutes.
- fMLP Preparation: Prepare a 4X or 5X final concentration stock of your fMLP serial dilutions in Assay Buffer. Also prepare 4X stocks of your positive control (e.g., 4 μM Ionomycin) and vehicle control (Assay Buffer + constant DMSO%).
- Measurement:
 - Place the cell plate into the fluorescence plate reader, which should be pre-warmed to 37°C.
 - Program the instrument to record a baseline fluorescence for 15-30 seconds.
 - The instrument's injector will then add the fMLP/control solutions to the wells.
 - Continue recording the fluorescence signal kinetically for an additional 2-3 minutes.
- Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the log of the fMLP concentration to generate a dose-response curve and calculate the EC₅₀.

Protocol 2: fMLP-Induced Chemotaxis (Transwell Assay)

This protocol measures the directional migration of cells toward an fMLP gradient.

Materials:

- Cells capable of chemotaxis (e.g., primary neutrophils, dHL-60 cells)

- Transwell inserts with appropriate pore size (e.g., 3-5 μm for neutrophils)
- 24-well companion plates
- Chemotaxis Buffer: RPMI or HBSS with 0.1% BSA
- fMLP powder
- Calcein-AM or similar viability dye for cell quantification

Procedure:

- Cell Preparation: Isolate/culture cells as required. If using a cell line, serum starve for 2-4 hours prior to the assay. Resuspend cells in Chemotaxis Buffer at $1-2 \times 10^6$ cells/mL.
- Assay Setup:
 - Add 600 μL of Chemotaxis Buffer containing the desired concentration of fMLP (or vehicle control) to the lower wells of the 24-well plate.
 - Carefully place the Transwell inserts into each well, ensuring no air bubbles are trapped underneath.
- Cell Seeding: Add 100 μL of the prepared cell suspension to the top chamber of each Transwell insert.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for an appropriate time (e.g., 60-120 minutes for neutrophils). Optimize this time for your cell type.
- Quantification of Migrated Cells:
 - Carefully remove the Transwell inserts. Gently wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.
 - To count the cells that have migrated to the bottom of the membrane, you can either:
 - Stain and Image: Fix and stain the membrane (e.g., with DAPI) and count cells in several fields of view using a microscope.

- Fluorescence-Based Reading: Add a fluorescent viability dye like Calcein-AM to the lower chamber, incubate to allow migrated cells to take it up, and read the fluorescence on a plate reader. A standard curve of known cell numbers is required for this method.
- Data Analysis: Express the results as the number of migrated cells or as a "chemotactic index" (fold increase in migration over the vehicle control).

References

- Baggiolini, M., Pouliot, M., & Nattestad, J. (2000). Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues. PubMed. [\[Link\]](#)
- Kato, T., et al. (2012). Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. Journal of Immunology. [\[Link\]](#)
- Gaber, T., et al. (2019). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. International Journal of Molecular Sciences. [\[Link\]](#)
- Walter, C., et al. (2024). Comparative analysis of Formyl peptide receptor 1 and Formyl peptide receptor 2 reveals shared and preserved signaling profiles. bioRxiv. [\[Link\]](#)
- Sigma-Aldrich. (1997). N-FORMYL-MET-LEU-PHE Product Information Sheet. ResearchGate. [\[Link\]](#)
- Prevete, N., et al. (2023). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology. [\[Link\]](#)
- Trebicka, J., et al. (2014). Deficiency of Formyl Peptide Receptor 1 and 2 Is Associated with Increased Inflammation and Enhanced Liver Injury after LPS-Stimulation. PLOS ONE. [\[Link\]](#)
- Small Molecule Pathway Database (SMPDB). (2023). Metabolism and Physiological Effects of N-Formyl-L-Methionine. SMPDB. [\[Link\]](#)
- Wikipedia. N-Formylmethionine. Wikipedia. [\[Link\]](#)

- Chadwick, V. S., Ferry, D. M., & Butt, T. J. (1992). Assessment of neutrophil leukocyte secretory response to fMLP in whole blood in vitro. *Journal of Leukocyte Biology*. [[Link](#)]
- Neelamegham, S., et al. (2012). Shear-Induced Resistance to Neutrophil Activation via the Formyl Peptide Receptor. *Biophysical Journal*. [[Link](#)]
- Cytion. Impact of Passage Number on Cell Line Phenotypes. Cytion. [[Link](#)]
- Frohlich, O., et al. (1999). Characterization of the human fMLP receptor in neutrophils and in *Xenopus oocytes*. *Journal of Membrane Biology*. [[Link](#)]
- ResearchGate. (2024). How to resolve inconsistent residue types in protein chain? ResearchGate. [[Link](#)]
- ResearchGate. (2020). Experience with fMLP as a neutrophil chemoattractant in a transmigration assay? ResearchGate. [[Link](#)]
- Smith, T. J., et al. (2000). Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol. *Clinical & Experimental Immunology*. [[Link](#)]
- ResearchGate. (2016). Why my chemotaxis negative control wrong? ResearchGate. [[Link](#)]
- Blake, J. & Allen, J. (2024). Measuring the Effect of IL-8 and fMLP on Neutrophil Chemokinesis Using Artificial Intelligence. *Young Scientist Journal*. [[Link](#)]
- Lood, C., et al. (2022). N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis. *Frontiers in Immunology*. [[Link](#)]
- Cell Culture Services. (2025). Managing Passage Number as a Controllable Variable in Custom Cell Culture Services. LinkedIn. [[Link](#)]
- Smith, L., et al. (2014). Technical Advance: Introducing a novel metric, directionality time, to quantify human neutrophil chemotaxis as a function of matrix composition and stiffness. *Journal of Leukocyte Biology*. [[Link](#)]
- Irimia, D., et al. (2022). Multifactorial assessment of neutrophil chemotaxis efficiency from a drop of blood. *Nature Biomedical Engineering*. [[Link](#)]

- Creative Bioarray. Ca²⁺ Mobilization Assay. Creative Bioarray. [\[Link\]](#)
- ResearchGate. (2022). How does the passage number of a cell line affect the experimental results? ResearchGate. [\[Link\]](#)
- Ali, H., et al. (2000). Calcium mobilization by fMLP, C3a, and C5a in HMC-1 cells. ResearchGate. [\[Link\]](#)
- Springer Nature. (2021). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Springer Nature Experiments. [\[Link\]](#)
- ResearchGate. (2023). How can measure the Calcium Flux in Neutrophils? ResearchGate. [\[Link\]](#)
- QIAGEN. fMLP Signaling in Neutrophils. GeneGlobe. [\[Link\]](#)
- Berruti, G., et al. (2024). Effects of Fasting on THP1 Macrophage Metabolism and Inflammatory Profile. International Journal of Molecular Sciences. [\[Link\]](#)
- Olsen, A., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [\[Link\]](#)
- Brutscher, B., et al. (2019). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. Frontiers in Molecular Biosciences. [\[Link\]](#)
- University of Pennsylvania. CALCIUM FLUX PROTOCOL. University of Pennsylvania. [\[Link\]](#)
- IRIC. Sequencing troubleshooting. IRIC. [\[Link\]](#)
- Mascia, C., et al. (2025). Serum Starvation Enhances the Antitumor Activity of Natural Matrices. MDPI. [\[Link\]](#)
- Amaravadi, R. K., et al. (2020). Starvation and antimetabolic therapy promote cytokine release and recruitment of immune cells. PNAS. [\[Link\]](#)
- iGEM. (2020). Resources/Troubleshooting/Transformations. iGEM.org. [\[Link\]](#)

- IIVS.org. Compatibility Determination of Alternative Solvents in the human Cell Line Activation Test (h-CLAT). IIVS.org. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 2. [selleckchem.com](https://www.selleckchem.com) [[selleckchem.com](https://www.selleckchem.com)]
- 3. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 4. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. [atcc.org](https://www.atcc.org) [[atcc.org](https://www.atcc.org)]
- 6. Impact of Passage Number on Cell Line Phenotypes [[cytion.com](https://www.cytion.com)]
- 7. [echemi.com](https://www.echemi.com) [[echemi.com](https://www.echemi.com)]
- 8. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 9. [geneglobe.qiagen.com](https://www.geneglobe.qiagen.com) [[geneglobe.qiagen.com](https://www.geneglobe.qiagen.com)]
- 10. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [[frontiersin.org](https://www.frontiersin.org)]
- 11. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 12. Serum Starvation Enhances the Antitumor Activity of Natural Matrices: Insights into Bioactive Molecules from Dromedary Urine Extracts | MDPI [[mdpi.com](https://www.mdpi.com)]
- 13. Starvation and antimetabolic therapy promote cytokine release and recruitment of immune cells - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 15. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 16. Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- [17. Multifactorial assessment of neutrophil chemotaxis efficiency from a drop of blood - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [18. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [19. researchgate.net \[researchgate.net\]](#)
- [20. Shear-Induced Resistance to Neutrophil Activation via the Formyl Peptide Receptor - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [21. dda.creative-bioarray.com \[dda.creative-bioarray.com\]](#)
- To cite this document: BenchChem. [Technical Support Center: N-Formyl-Met-Phe-Met (fMLP) Experiments]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1506455/docs#technical-support-center-n-formyl-met-phe-met-fmlp-experiments\]](https://www.benchchem.com/product/b1506455/docs#technical-support-center-n-formyl-met-phe-met-fmlp-experiments)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check